3-Fluoro-2-nitrobenzoic acid
Overview
Description
3-Fluoro-2-nitrobenzoic acid is an organic compound with the chemical formula C7H4FNO4 . It is a white crystalline solid that is soluble in ethanol, dichloromethane, and acidic solutions . This compound is an important intermediate in organic synthesis and is used in the production of various pharmaceuticals, dyes, and pesticides .
Scientific Research Applications
Synthesis and Phenotypic Screening
3-Fluoro-2-nitrobenzoic acid is used in the synthesis and phenotypic screening of chemical libraries. For instance, Miller and Mitchison (2004) describe its use in the synthesis of a guanine-mimetic library, demonstrating its role in the creation of diverse chemical compounds for biological testing and screening (Miller & Mitchison, 2004).
High-Performance Liquid Chromatography
This compound also plays a role in high-performance liquid chromatography for the sensitive detection of amino acids, as explored by Watanabe and Imai (1981). They utilized a related compound, 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, as a labeling reagent, highlighting the utility of fluorinated nitrobenzoic acids in analytical chemistry (Watanabe & Imai, 1981).
Building Block in Solid-Phase Synthesis
Křupková et al. (2013) investigated 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound similar to this compound, as a multireactive building block in solid-phase synthesis. This demonstrates the versatility of such compounds in synthesizing a range of heterocyclic scaffolds, which are crucial in drug discovery (Křupková, Funk, Soural & Hlaváč, 2013).
Synthesis of β-turn Peptidomimetics
Jiang and Burgess (2002) explored the use of various 2-fluoro-5-nitrobenzoic acids, including derivatives of this compound, in the solid-phase syntheses of β-turn peptidomimetics. Their research demonstrates how these compounds can be integral in the development of complex molecular structures that mimic peptide bonds, potentially useful in therapeutic applications (Jiang & Burgess, 2002).
Solid-Phase Synthesis of Benzimidazoles
In the field of organic chemistry, 4-fluoro-3-nitrobenzoic acid, a close relative to this compound, has been used for the solid-phase synthesis of benzimidazoles. This application, as studied by Kilburn, Lau, and Jones (2000), illustrates the compound's role in creating complex organic structures, which are significant in pharmaceutical development (Kilburn, Lau & Jones, 2000).
Synthesis of Polymorphic Forms
Dash, Singh, and Thakur (2019) utilized a structural landscape approach to identify and characterize new polymorphs of 4-nitrobenzoic acid, a similar compound to this compound. This research underscores the importance of such compounds in understanding and creating different polymorphic forms of chemicals, which is crucial in drug formulation and development (Dash, Singh & Thakur, 2019).
Mechanism of Action
Target of Action
3-Fluoro-2-nitrobenzoic acid is a chemical compound that primarily targets the respiratory system . It is often used as an intermediate in the synthesis of various pharmaceuticals .
Mode of Action
The process starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .
Biochemical Pathways
The compound is involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
This intermediate is then used in the synthesis of various pharmaceuticals .
Action Environment
The action of this compound can be influenced by various environmental factors. Additionally, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Fluoro-2-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and electrostatic interactions due to the presence of the nitro and fluoro groups .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression patterns. Additionally, it can interfere with cellular metabolism by inhibiting key enzymes, resulting in altered metabolic fluxes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules within the cell. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. The nitro group in the compound is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their function. Additionally, the fluoro group can enhance the compound’s binding affinity to certain proteins, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including sustained inhibition of enzyme activity and altered gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect the levels of metabolites by inhibiting key enzymes in metabolic pathways, leading to changes in metabolic fluxes. The compound can also be metabolized by certain enzymes, resulting in the formation of reactive intermediates that can further influence cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and ability to form hydrogen bonds .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The precise localization of this compound within the cell can determine its overall biochemical impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-2-nitrobenzoic acid can be synthesized through several methods:
Fluorination of p-nitrobenzoic acid: This method involves the reaction of p-nitrobenzoic acid with fluoride ions under the action of a fluorinating agent such as hydrogen fluoride.
Nitration and Fluorination: Starting from o-methyl phenol, a nitration reaction generates 2-methyl-6-nitrophenol, which undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene.
Fluoro ortho lithiation: This method involves the use of lithium diisopropylamide or tert-butyl lithium at low temperatures to prepare the target product from 2-fluoronitrobenzene.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the nitration and fluorination method due to its high yield and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Sodium dichromate in isopropanol and water at 25°C.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: Amines derived from the reduction of the nitro group
Properties
IUPAC Name |
3-fluoro-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGONJAUUOWYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596451 | |
Record name | 3-Fluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-51-4 | |
Record name | 3-Fluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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